3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRLMZFAZGWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol by providing detailed information about the chemical environment of each proton and carbon atom.
While specific experimental spectra for this exact compound are not widely published, the expected ¹H NMR spectrum can be predicted based on its constituent parts: a 2-chlorophenyl group and a 1,2,4-oxadiazol-5-ol ring. The aromatic protons of the 2-chlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. libretexts.org The ortho-substitution pattern and the presence of the electronegative chlorine atom would lead to a complex multiplet structure for these four protons.
The proton of the hydroxyl group (-OH) on the oxadiazole ring is expected to be a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it typically appears in a range from 5 to 12 ppm. In comparison, the aromatic protons for a related structure, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, were observed in the range of 7.54 to 8.45 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.5 | Multiplet (m) |
| Hydroxyl (-OH) | 5.0 - 12.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are expected to resonate at highly deshielded (downfield) positions, typically in the range of 155-170 ppm, due to their attachment to electronegative nitrogen and oxygen atoms. researchgate.net For instance, in other substituted 1,2,4-oxadiazoles, these carbons appear at values such as 164.32 and 161.98 ppm. researchgate.net
The six carbons of the 2-chlorophenyl ring would appear in the aromatic region (120-140 ppm). The carbon atom directly bonded to the chlorine (C-Cl) and the carbon bonded to the oxadiazole ring (C-C3) would have their chemical shifts significantly influenced by these substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C3 (Oxadiazole) | 160 - 170 |
| C5 (Oxadiazole) | 155 - 165 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-C (ipso) | 125 - 130 |
| Aromatic C-H | 120 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorption bands are expected. A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the oxadiazole ring is expected to appear in the 1680-1650 cm⁻¹ region. nih.gov
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching absorptions are found in the 1600-1450 cm⁻¹ range. The C-O single bond stretching within the heterocyclic ring and the C-Cl bond stretching would be observed in the fingerprint region, typically around 1300-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.
Table 3: Expected IR Absorption Bands for this compound This table is predictive and based on established group frequencies.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Hydroxyl (-OH) | Stretch, broad | 3400 - 3200 |
| Aromatic C-H | Stretch | > 3000 |
| Oxadiazole C=N | Stretch | 1680 - 1650 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Heterocyclic C-O | Stretch | 1300 - 1000 |
| Aryl-Cl | Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns. The compound this compound has a molecular formula of C₈H₅ClN₂O₂ and a monoisotopic mass of 196.00395 Da. uni.lu
High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to be detected as protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ adducts. The presence of a chlorine atom would be evident from a characteristic isotopic pattern in the mass spectrum, with the ³⁷Cl isotope peak (M+2) having an intensity of approximately one-third that of the ³⁵Cl peak (M).
Table 4: Predicted Mass Spectrometry Data for this compound Data sourced from predicted values. uni.lu
| Adduct | Calculated m/z |
| [M+H]⁺ | 197.01123 |
| [M+Na]⁺ | 218.99317 |
| [M-H]⁻ | 194.99667 |
| [M]⁺ | 196.00340 |
The fragmentation would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules like CO or N₂. Another prominent fragmentation pathway would be the cleavage of the bond between the phenyl ring and the oxadiazole ring, leading to fragments corresponding to the 2-chlorophenyl cation or radical.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the most definitive structural proof by mapping the precise arrangement of atoms in the solid state. While the crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds can provide valuable insights into its likely solid-state conformation.
For example, the crystal structure of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole reveals that the oxadiazole ring is nearly coplanar with the adjacent phenyl rings. nih.gov A similar planarity would be expected for this compound. In the crystal lattice of the analogue, molecules are linked into chains by C—H···Cl interactions, a type of weak hydrogen bond. nih.gov It is plausible that in the solid state, this compound would form extensive intermolecular hydrogen bonds via its hydroxyl group (O-H···N or O-H···O), which would dominate the crystal packing.
Table 5: Crystallographic Data for the Analogous Compound 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole This data is for a related structure and serves as an illustrative example. nih.gov
| Parameter | Value |
| Formula | C₁₄H₈Cl₂N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8035 (2) |
| b (Å) | 10.9666 (7) |
| c (Å) | 14.6949 (9) |
| α (°) | 99.044 (2) |
| β (°) | 91.158 (2) |
| γ (°) | 98.891 (2) |
| Volume (ų) | 597.43 (6) |
| Z | 2 |
Theoretical and Computational Investigations of 3 2 Chlorophenyl 1,2,4 Oxadiazol 5 Ol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT is widely used for its balance of accuracy and computational cost, making it a common choice for studying molecules of similar complexity. nih.gov
Prediction of Electronic Structure and Reactivity Parameters (HOMO/LUMO Analysis)
A key aspect of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's electronic properties and chemical reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. This analysis helps predict how 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol might interact with other molecules, including biological targets.
For related oxadiazole derivatives, DFT calculations have been employed to determine these parameters. While specific values for this compound are not published, an illustrative table based on general findings for similar heterocyclic compounds is presented below to demonstrate the type of data generated.
| Parameter | Symbol | Typical Value Range (eV) | Significance |
|---|---|---|---|
| Energy of HOMO | EHOMO | -6.0 to -7.5 | Indicates electron-donating ability. |
| Energy of LUMO | ELUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 to 5.5 | Correlates with chemical reactivity and stability. |
| Ionization Potential | I ≈ -EHOMO | 6.0 to 7.5 | Energy required to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | 1.5 to 2.5 | Energy released when an electron is added. |
| Electronegativity | χ = (I + A) / 2 | 3.75 to 5.0 | Measures the power to attract electrons. |
| Chemical Hardness | η = (I - A) / 2 | 2.0 to 2.75 | Measures resistance to change in electron distribution. |
Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. Specific calculations for this compound would be required for precise data.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These sites are prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, an MEP analysis would likely show:
Negative Potential (Red): Concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the 1,2,4-oxadiazole (B8745197) ring. These areas are potential sites for hydrogen bonding and interactions with electrophiles.
Positive Potential (Blue): Located around the hydroxyl hydrogen, indicating its acidic nature and role as a hydrogen bond donor.
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the phenyl ring's carbon framework.
This analysis is crucial for understanding intermolecular interactions, particularly the non-covalent interactions that govern ligand-receptor binding.
Conformation Analysis and Energetic Minima
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformation analysis involves systematically exploring the different spatial arrangements of a molecule's atoms that can be achieved by rotation around single bonds. The goal is to identify the most stable conformations, known as energetic minima.
For this compound, the primary point of rotational freedom is the single bond connecting the 2-chlorophenyl ring to the 1,2,4-oxadiazole ring. Quantum chemical calculations can be used to generate a potential energy surface by rotating this dihedral angle and calculating the energy at each step. This process would identify the lowest energy (most stable) conformation. The presence of the chlorine atom at the ortho position of the phenyl ring likely introduces steric hindrance that influences the preferred rotational angle relative to the oxadiazole ring, favoring a non-planar arrangement to minimize steric clash.
Molecular Modeling and Dynamics Simulations
Building upon the static information from quantum calculations, molecular modeling and dynamics simulations explore the dynamic behavior of the molecule and its interactions with biological macromolecules.
Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For this compound, a docking study would involve placing the molecule into the binding site of a specific protein target. A scoring function then evaluates the goodness-of-fit, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility.
Given the structure of the compound, key interactions would likely involve:
Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atoms of the oxadiazole ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's active site.
Hydrophobic Interactions: The 2-chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Binding Affinity Predictions for Biological Targets
While docking predicts the binding pose, predicting the binding affinity—the strength of the interaction—is a more complex challenge. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are often used to estimate the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a stronger and more stable interaction between the ligand and the protein.
Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction and helping to confirm the stability of the binding pose identified through docking.
Although specific binding affinity data for this compound is not available, studies on similar 1,2,4-oxadiazole derivatives have shown their potential to inhibit various enzymes, such as monoamine oxidase (MAO), by binding with significant affinity. An illustrative table shows the kind of data that would be generated from such a study.
| Parameter | Predicted Value | Method | Interpretation |
|---|---|---|---|
| Docking Score | -7.0 to -9.0 kcal/mol | Molecular Docking | Indicates a favorable binding pose within the active site. |
| Binding Free Energy (ΔGbind) | -30 to -50 kcal/mol | MM/GBSA | Suggests a strong and stable interaction with the target. |
| Key Interacting Residues | Tyr101, Phe234, Asp150 | Docking/MD Simulation | Identifies specific amino acids crucial for binding. |
| Types of Interactions | H-Bond, Hydrophobic, Halogen Bond | Docking/MD Simulation | Describes the nature of the binding forces. |
Note: The data presented is hypothetical and serves to illustrate the outputs of binding affinity prediction studies. Actual values would depend on the specific protein target and computational methods used.
Prediction of Conformational Changes Upon Binding
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. For this compound, computational methods can predict the conformational changes that occur upon its interaction with a protein's active site. Molecular docking and molecular dynamics (MD) simulations are powerful tools to explore these dynamic processes.
Upon binding, this compound is expected to adopt a conformation that maximizes favorable interactions with the amino acid residues of the binding pocket. This "bound" conformation may differ significantly from its lowest energy conformation in an unbound state in solution. The primary driver for this conformational change is the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein.
The key rotatable bond in this compound is the single bond connecting the 2-chlorophenyl ring to the 1,2,4-oxadiazole ring. The dihedral angle of this bond is likely to be a major conformational variable. In the unbound state, this phenyl ring will have a certain degree of rotational freedom. However, upon entering a sterically constrained binding site, this rotation will be restricted. The final dihedral angle will be one that orients the 2-chloro substituent and the phenyl ring in a way that optimizes interactions with the surrounding residues. For instance, the chlorine atom, with its electronegative character, might engage in halogen bonding or other specific interactions.
The hydroxyl group at the 5-position of the oxadiazole ring is a key functional group for hydrogen bonding. It can act as both a hydrogen bond donor and acceptor. The orientation of this hydroxyl group will be crucial in establishing a stable binding pose. Molecular modeling would likely show this group forming one or more hydrogen bonds with polar residues such as serine, threonine, or the backbone carbonyls/amines of the protein. The tautomeric equilibrium between the 5-hydroxy-1,2,4-oxadiazole and its 1,2,4-oxadiazol-5(4H)-one form could also play a role in the binding mode, and computational studies can help elucidate the favored tautomer in the protein environment.
MD simulations can provide a more dynamic picture of the binding process. These simulations can reveal the flexibility of the ligand within the binding site and the corresponding movements of the protein side chains to accommodate the ligand. The results of such simulations could show fluctuations in the dihedral angle of the phenyl ring and the orientation of the hydroxyl group, indicating the stability of the predicted binding mode. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently adopted conformations of this compound when bound to its target.
In Silico Pharmacokinetic Predictions (excluding toxicity)
In silico methods are invaluable for the early assessment of the pharmacokinetic properties of a drug candidate, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These computational predictions help in prioritizing compounds with favorable drug-like properties for further development.
A compound's drug-likeness is an evaluation of whether it possesses properties that would make it a likely orally active drug in humans. This assessment is often based on a set of physicochemical descriptors and established rules, such as Lipinski's Rule of Five. These rules are derived from the analysis of the physicochemical properties of known orally bioavailable drugs wikipedia.orgdrugbank.comunits.ittiu.edu.iq.
To assess the drug-likeness of this compound, its key physicochemical descriptors are calculated:
| Descriptor | Predicted Value |
| Molecular Weight (MW) | 212.6 g/mol |
| LogP (octanol-water partition coefficient) | 1.8 - 2.5 |
| Hydrogen Bond Donors (HBD) | 1 |
| Hydrogen Bond Acceptors (HBA) | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
Lipinski's Rule of Five Analysis:
Lipinski's Rule of Five states that an orally active drug generally has wikipedia.orgdrugbank.comunits.ittiu.edu.iq:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated logP not greater than 5.
Based on the predicted values, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability.
Other Drug-likeness Parameters:
Veber's Rule: This rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less. With only one rotatable bond and a TPSA of 55.1 Ų, the compound also satisfies Veber's rule.
Ghose Filter: This filter defines a qualifying range for molecular weight (160-480 g/mol ), logP (-0.4 to 5.6), molar refractivity (40-130), and atom count (20-70). This compound falls within these ranges.
Beyond simple rule-based assessments, computational models can provide more quantitative predictions of a compound's absorption and distribution.
Absorption:
The absorption of an orally administered drug is primarily influenced by its solubility and permeability across the intestinal wall.
Solubility: The predicted LogP value of around 2 suggests that this compound has a balanced lipophilicity, which is generally favorable for aqueous solubility and membrane permeability. The presence of the hydroxyl group and nitrogen atoms in the oxadiazole ring contributes to its polarity and potential for hydrogen bonding with water, which would enhance its solubility.
Permeability: The low molecular weight and moderate TPSA of this compound are indicative of good passive diffusion across the intestinal epithelium. Computational models that predict Caco-2 cell permeability, an in vitro model for the human intestinal barrier, would likely show favorable permeability for this compound.
Distribution:
Once absorbed into the bloodstream, a drug's distribution to various tissues is governed by factors such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and tissue partitioning.
Plasma Protein Binding (PPB): Compounds with moderate lipophilicity, like this compound, tend to exhibit some degree of binding to plasma proteins such as albumin. In silico models can predict the extent of PPB. A high degree of PPB can limit the free fraction of the drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB) Penetration: The ability of a drug to cross the BBB is crucial for treating central nervous system (CNS) disorders. The TPSA is a strong indicator of BBB penetration, with values below 90 Ų being generally favorable. The TPSA of 55.1 Ų for this compound suggests that it has the potential to cross the BBB. However, other factors such as efflux by transporters like P-glycoprotein also play a significant role and can be predicted using more advanced computational models.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Elucidation of Structural Determinants for Biological Interactions
The potency and selectivity of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol analogues are dictated by the specific arrangement and nature of their constituent parts. Research into this scaffold has illuminated the critical roles of various substituents, the chlorophenyl group, and the oxadiazole ring itself in molecular recognition and target binding.
Impact of Substituent Modifications on Target Affinity
Modifications to the substituents on the core structure of 1,2,4-oxadiazole (B8745197) derivatives have a profound effect on their biological activity. Studies on related compounds have shown that the introduction of different groups can significantly alter target affinity.
For instance, in a series of 1,2,4-oxadiazole derivatives designed as butyrylcholinesterase (BChE) inhibitors, the nature and position of substituents on a benzylpiperidine moiety attached to the oxadiazole ring were critical. The presence of a chlorine and a methyl group in specific positions resulted in the most potent compound in the series. nih.gov This highlights that hydrophobic and electronic properties of substituents are key determinants of binding affinity.
Similarly, SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers revealed that replacing the phenyl group at the 3-position with a pyridyl group could maintain or enhance activity. nih.gov Furthermore, research on 1,3,4-oxadiazole (B1194373) derivatives showed that electron-withdrawing groups, such as halogens (-Cl, -F) or nitro groups (-NO2), on the phenyl ring often enhance inhibitory potency against enzymes like acetylcholinesterase (AChE). semanticscholar.orgchemrevlett.com The position of these substituents is also crucial; for example, a nitro group at the meta position of a phenyl ring was found to be more favorable for antitumor activity than a para substitution. nih.gov
Role of the Chlorophenyl Moiety in Molecular Recognition
In studies of 1,2,4-oxadiazole derivatives as BChE inhibitors, compounds featuring a 4-chlorophenyl group at the 3-position of the oxadiazole ring were synthesized and evaluated. nih.gov For example, 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole demonstrated significant inhibitory activity. nih.gov The presence of chlorine on the phenyl ring is often associated with increased potency. This is further supported by research on other heterocyclic inhibitors where chloro-substituted compounds consistently show high activity. For example, a derivative with a 2-chloro substitution on a phenyl ring was the most potent AChE inhibitor in a series of arylisoxazole-phenylpiperazines. researchgate.net
The position of the chlorine atom is also critical. A study on 3-aryl-5-alkyl-1,2,4-oxadiazoles found that the presence of halogen atoms on the phenyl ring was crucial for maintaining high biological activity and selectivity for sigma receptors. nih.gov
Influence of Oxadiazole Ring System Modifications
The 1,2,4-oxadiazole ring is a bioisostere for amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its chemical structure while potentially improving metabolic stability and pharmacokinetic properties. nih.govchemrevlett.com The oxadiazole ring itself is a five-membered heterocycle that is thermally stable and acts as a hydrogen-binding domain and a two-electron donor system. nih.govmdpi.com
The specific isomer of the oxadiazole ring influences its properties. The 1,2,4-oxadiazole isomer is thermodynamically stable, and its reactivity is influenced by its aromatic character. mdpi.com Modifications, such as replacing the 1,2,4-oxadiazole ring with its 1,3,4-isomer or with a thiadiazole ring, can significantly impact biological activity. For instance, in a series of cholinesterase inhibitors, a 1,3,4-thiadiazole isostere of an oxadiazole compound was found to be the most potent AChE inhibitor. mdpi.com This suggests that the specific arrangement of heteroatoms (oxygen and nitrogen) within the ring is critical for optimal interaction with the target enzyme.
Furthermore, SAR analyses have shown that the relative position of the sulfonamide moiety to the oxadiazole ring is a key determinant of anticancer activity in certain derivatives. mdpi.com
Mechanistic Investigations of Molecular Target Interactions (In Vitro/Pre-clinical)
Understanding the mechanism by which a compound interacts with its molecular target is fundamental to drug discovery. For this compound and its analogues, in vitro enzyme inhibition studies have been a primary method for elucidating their mechanism of action.
Enzyme Inhibition Studies
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit a variety of enzymes. These studies provide insights into how these compounds bind to enzyme active sites and disrupt their catalytic function.
Cholinesterase (AChE, BChE) Inhibition
Cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. nih.gov Several studies have explored oxadiazole derivatives as inhibitors of these enzymes.
A series of 1,2,4-oxadiazole derivatives were rationally designed and synthesized as selective BChE inhibitors. nih.gov The study found that several compounds exhibited high selectivity for BChE over AChE. The most potent compound, featuring a chlorine and a methyl group on the benzylpiperidine moiety, had an IC₅₀ value of 5.07 µM for BChE. nih.gov Molecular docking studies suggested that this compound fit well into the active site of BChE, forming favorable lipophilic interactions and hydrogen bonds. nih.gov
In another study focusing on 1,3,4-oxadiazole derivatives, compounds with a 4-chlorophenyl group showed inhibitory activity against both AChE and BChE. wjpsonline.com Specifically, 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole and 5-(4-chlorophenyl)-2-((3-chlorobenzyl)thio)-1,3,4-Oxadiazole were the most potent AChE inhibitors in their series, with IC₅₀ values of 64.61 µM and 66.81 µM, respectively. wjpsonline.com For BChE, 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole was the most effective, with an IC₅₀ of 145.11 µM. wjpsonline.com
The data from these studies underscore the potential of the chlorophenyl-oxadiazole scaffold as a basis for developing cholinesterase inhibitors. The specific substitutions on both the phenyl ring and other parts of the molecule are critical for modulating potency and selectivity against AChE and BChE.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6n (a 1,2,4-oxadiazole derivative) | BChE | 5.07 | nih.gov |
| 5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-Oxadiazole | AChE | 64.61 ± 0.07 | wjpsonline.com |
| 5-(4-chlorophenyl)-2-((3-chlorobenzyl)thio)-1,3,4-Oxadiazole | AChE | 66.81 ± 0.34 | wjpsonline.com |
| 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-Oxadiazole | BChE | 145.11 ± 0.14 | wjpsonline.com |
| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | AChE | 21.85 | researchgate.net |
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer. nih.govacs.org Selective inhibition of mPGES-1 is a therapeutic strategy to reduce PGE2 production without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research has identified 1,2,4-oxadiazole derivatives as multi-target inhibitors of enzymes in the eicosanoid biosynthesis pathway. One such study identified a 1,2,4-oxadiazole compound that dually inhibits 5-lipoxygenase (5-LO) and mPGES-1 with IC50 values in the low micromolar range. researchgate.net While detailed SAR studies for 1,2,4-oxadiazoles as mPGES-1 inhibitors are still emerging, related scaffolds provide insight. For instance, studies on 1,3,4-oxadiazole derivatives have yielded highly potent inhibitors, with IC50 values in the nanomolar range (5.6–82.3 nM), highlighting the potential of the oxadiazole core in targeting this enzyme. nih.gov The SAR for these related compounds indicates that the nature and position of substituents on the phenyl rings attached to the oxadiazole core are critical for potent inhibition.
Lipoxygenase (LOX) Enzyme Inhibition
Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The 5-lipoxygenase (5-LOX) pathway is a key target for anti-inflammatory drugs. The 1,2,4-oxadiazole scaffold has been successfully incorporated into inhibitors of 5-lipoxygenase-activating protein (FLAP), a critical transfer protein that presents arachidonic acid to 5-LOX. nih.govchim.it
Structure-guided drug design has led to the development of a novel series of oxadiazole-containing FLAP inhibitors. nih.gov These efforts produced compounds with excellent FLAP binding potency, with IC50 values below 10 nM, and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). nih.gov SAR studies revealed that specific substitutions on the phenyl ring and the group attached to the C5 position of the 1,2,4-oxadiazole ring are crucial for high affinity. Optimization of these positions to enhance binding and improve physicochemical properties led to the identification of highly potent drug candidates. nih.gov Furthermore, a multi-target 1,2,4-oxadiazole derivative was found to inhibit 5-LO, demonstrating the scaffold's direct relevance to this enzyme class. researchgate.net
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. It is a significant therapeutic target for the treatment of hyperuricemia and gout. rsc.org A series of 3-phenyl-1,2,4-oxadiazol-5(4H)-ones, which are structurally analogous to the title compound, have been identified as novel non-purine XO inhibitors. rsc.org
Computational studies, including 3D-QSAR and molecular docking, have been used to investigate the SAR of these compounds. rsc.org These analyses revealed that the binding affinity of the 1,2,4-oxadiazolone derivatives is highly dependent on interactions with key amino acid residues in the XO active site, such as Asn768, Arg880, and Thr1010. rsc.org In a separate study, novel 1,2,4-oxadiazole thioether derivatives were synthesized and tested for XO inhibition. This work identified a highly potent compound with an IC50 value of 0.41 µM, demonstrating the significant potential of this scaffold for XO inhibition. researchgate.net
| Compound Series | Key Structural Features | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole thioether derivative (4h) | Thioether linkage at C5 of the oxadiazole | 0.41 µM | researchgate.net |
| Sulfur-containing pyrazole-oxadiazole | Oxadiazole linked to a pyrazole moiety | 65.4 µM | researchgate.net |
| 3-Phenyl-1,2,4-oxadiazol-5(4H)-ones | Core structure analogous to the title compound | SAR and binding mechanism studied | rsc.org |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Several studies have demonstrated that 1,2,4-oxadiazole derivatives are effective inhibitors of both MAO isoforms.
The SAR of these inhibitors indicates a preference for MAO-B inhibition. Research has shown that a 1,2,4-oxadiazole scaffold with a phenyl ring at the C3 position and a thiophene moiety at the C5 position is optimal for MAO-B inhibition. nih.gov Specific derivatives have shown remarkable potency, with some being over three times more potent than the reference drug biperiden. nih.gov Another study on a related series of 1,2,4-oxadiazin-5(6H)-ones also identified potent MAO-B inhibitors, with the most active compounds exhibiting IC50 values of 0.900 µM and 0.371 µM. mdpi.com The nature of the substituents on the phenyl ring significantly influences both potency and selectivity for MAO-A versus MAO-B. nih.govsciprofiles.com
| Compound | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Oxadiazole Derivative 2b | MAO-B | 74.68 µM | nih.gov |
| Oxadiazole Derivative 2c | MAO-B | 225.48 µM | nih.gov |
| Oxadiazole Derivative 3b | MAO-B | 140.02 µM | sciprofiles.com |
| Oxadiazole Derivative 4c | MAO-B | 117.43 µM | sciprofiles.com |
| Oxadiazole Derivative 1a | MAO-A | 129.7 µM | sciprofiles.com |
| Oxadiazole Derivative 3c | MAO-A | 47.25 µM | sciprofiles.com |
| 1,2,4-Oxadiazin-5(6H)-one 5f | MAO-B | 0.900 µM | mdpi.com |
| 1,2,4-Oxadiazin-5(6H)-one 7c | MAO-B | 0.371 µM | mdpi.com |
Tyrosinase Enzyme Inhibition
Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. rsc.org Studies on 1,3,4-oxadiazole derivatives have demonstrated significant inhibition of mushroom tyrosinase, with IC50 values as low as 27.42 µM. rsc.org Kinetic studies revealed that these compounds can act as either mixed-type or competitive inhibitors. rsc.org
The mechanism of inhibition by related heterocyclic compounds, such as 1,2,4-triazoles, is believed to involve the nitrogen atoms of the heterocyclic ring coordinating with the two copper ions in the enzyme's active site. nih.gov SAR studies on various oxadiazole and related derivatives suggest that the electronic properties and positioning of substituents on the phenyl rings are critical for effective inhibition. rsc.orgnih.gov Molecular docking simulations have been used to further understand the binding behavior of these compounds within the tyrosinase active site. rsc.org
| Compound | Inhibitory Activity (IC50) | Inhibition Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Oxadiazole 1 | 40.46 µM | Mixed | 3.8 µM | rsc.org |
| Oxadiazole 2 | 27.42 µM | Competitive | 0.7 µM | rsc.org |
| Oxadiazole 3 | 32.51 µM | Mixed | 3.9 µM | rsc.org |
MurE Ligase Inhibition
MurE ligase is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. As such, it represents an attractive target for the development of novel antibiotics. While direct inhibition of MurE ligase by 1,2,4-oxadiazole derivatives is not explicitly detailed in the provided research, a class of 1,2,4-oxadiazole antibiotics has been discovered that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The antibacterial mechanism of these compounds involves the inhibition of cell wall biosynthesis, making enzymes like MurE ligase plausible targets. Extensive SAR studies on these antibacterial 1,2,4-oxadiazoles have been conducted, evaluating numerous derivatives with variations in different parts of the molecular structure. nih.gov These studies defined the key structural requirements for potent Gram-positive activity, showing that specific substitutions on the aryl rings are necessary for antibacterial efficacy. While the precise molecular target remains to be definitively confirmed, the SAR data provides a foundation for designing compounds that could potentially act via MurE ligase inhibition. nih.gov
Notum Carboxylesterase Inhibition
Notum is a secreted carboxylesterase that negatively regulates Wnt signaling by removing an essential palmitoleate group from Wnt proteins. Inhibition of Notum is being explored as a potential therapeutic strategy for diseases like cancer and neurodegenerative disorders. nih.govnih.gov
Through crystallographic fragment screening and subsequent optimization, potent inhibitors of Notum have been developed. nih.govnih.gov One of the most successful lead series is based on a 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold, which is structurally related to the 3-phenyl-1,2,4-oxadiazole core. nih.gov SAR studies on this series demonstrated that optimization of the heterocyclic headgroup and exploration of substituents on the aryl ring, which binds deep within the enzyme's palmitoleate pocket, are key to achieving high potency. This effort led to the development of inhibitors with over a 600-fold increase in activity compared to the initial fragment hit, resulting in compounds with nanomolar efficacy. nih.govnih.gov
Ion Channel Modulation and Receptor Binding Studies
The 1,2,4-oxadiazole scaffold is a key feature in a number of compounds designed to modulate ion channel activity.
The 1,2,4-oxadiazole moiety is a central scaffold in the development of novel inhibitors for the SLACK potassium channel (Sequence Like a Calcium-activated K+ channel), which is encoded by the KCNT1 gene. nih.govmdpi.com Gain-of-function mutations in KCNT1 have been linked to severe, pharmacoresistant forms of infantile epilepsy, such as malignant migrating partial seizures of infancy (MMPSI), making SLACK channels a critical therapeutic target. nih.gov
High-throughput screening campaigns identified 1,2,4-oxadiazole-containing compounds as potent SLACK channel inhibitors. nih.gov Subsequent structure-activity relationship (SAR) studies have explored modifications at various positions of this scaffold. While specific data for the this compound variant is not detailed, extensive research on analogous structures provides valuable insights. For instance, studies on a hit compound, VU0531245, which features a 1,2,4-oxadiazole core, demonstrated that the scaffold is tolerant to structural changes in several regions. nih.govmdpi.com The introduction of a phenyl or 4-pyridinyl ring on the 1,2,4-oxadiazole core led to compounds with high potency. mdpi.com SAR exploration around the aryl group at the 3-position of the oxadiazole ring is a key area of this research, indicating that substitutions on this ring significantly influence the pharmacological profile. mdpi.com
Patents filed by Praxis Precision Medicines describe numerous KCNT1 inhibitors based on the 1,2,4-oxadiazole structure. bioworld.compharmaceutical-technology.compharmaceutical-technology.comgoogle.com These studies underscore the importance of the 3-aryl-1,2,4-oxadiazole framework for achieving potent inhibition of the SLACK channel.
There is no specific information available in the retrieved scientific literature regarding the interaction of this compound with GABAA chloride channels.
Based on the available literature, there is no evidence to suggest that this compound or related 1,2,4-oxadiazole derivatives are modulators of the Wnt signaling pathway.
Scientific investigations have identified a novel class of oxadiazole-containing compounds that inhibit the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway, which is implicated in pathological fibrosis. nih.govnih.govacs.org However, these inhibitors are structurally distinct from this compound. The active compounds are characterized as 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids. acs.org The molecular mechanism of these oxadiazole-thioether molecules is still under investigation, but they have been shown to disrupt SRF transcription. nih.govnih.gov There is currently no data linking the 3-aryl-1,2,4-oxadiazol-5-ol scaffold to this signaling pathway.
Mechanisms of Cellular Response (In Vitro Models)
While in vitro studies specifically on this compound are not prominently featured in the literature, numerous studies have evaluated the cellular effects of structurally related 1,2,4-oxadiazole derivatives. These compounds have demonstrated a range of biological activities in various cell-based assays, most notably antiproliferative and cytotoxic effects against cancer cell lines.
Derivatives of 1,2,4-oxadiazole have shown significant antiproliferative activity against a panel of human solid tumor cell lines. nih.gov For example, a series of D-ribofuranoside derivatives bearing a 5-aryl-1,2,4-oxadiazole moiety exhibited moderate potency, with a compound featuring a p-chlorophenyl group showing good selectivity towards the colon cancer cell line WiDr. nih.gov Other studies have synthesized nortopsentin analogs where the central imidazole ring was replaced by a 1,2,4-oxadiazole, resulting in compounds with cytotoxic activity against lines such as HCT-116 and MCF-7. nih.gov
Furthermore, 1,2,4-oxadiazole-sulfonamide conjugates have been investigated as potential anticancer agents for colorectal cancer, with lead compounds inducing apoptosis, inhibiting colony formation, and reducing migration of colon cancer cells. nih.gov In the context of inflammation, which is relevant to numerous disease models, flavone derivatives incorporating a 1,2,4-oxadiazole ring have been shown to possess potent anti-inflammatory and antioxidant activities in LPS-induced BV2 microglia cells. nih.gov
These findings collectively indicate that the 1,2,4-oxadiazole scaffold, particularly when substituted with aryl groups, is a promising pharmacophore for inducing cytotoxic and anti-inflammatory cellular responses in vitro.
Interactive Data Table: In Vitro Activity of Structurally Related 1,2,4-Oxadiazole Derivatives
Below is a summary of in vitro activities reported for various 1,2,4-oxadiazole derivatives.
| Compound Class | Cell Line(s) | Observed Effect | Potency (IC₅₀/GI₅₀) |
| (5-Aryl-1,2,4-oxadiazol-3-yl) methyl D-ribofuranosides | WiDr (Colon Cancer) | Antiproliferative | 4.5 µM |
| Nortopsentin Analogs (1,2,4-oxadiazole core) | MCF-7 (Breast Cancer) | Cytotoxic | 0.65 µM |
| 1,2,4-Oxadiazole-Sulfonamide Derivatives | Colon Cancer Cells | Antiproliferative, Apoptosis Induction | ~6.0 µM |
| Flavone 1,2,4-Oxadiazole Derivatives | BV2 Microglia | Anti-inflammatory (NO release inhibition) | Potent |
| Benzimidazole-linked 1,2,4-Oxadiazoles | MCF-7, A549, A375 | Antitumor | 0.12–2.78 µM |
Cell Cycle Progression Modulation (e.g., G1 phase arrest)
The 1,2,4-oxadiazole scaffold is a component of molecules that have been identified as modulators of cell cycle progression, a critical process in cancer cell proliferation. While direct studies on this compound are not extensively detailed in publicly available literature, research on the broader class of 3,5-diaryl-1,2,4-oxadiazoles indicates a significant impact on cell cycle regulatory proteins. The induction of apoptosis by this class of compounds is often linked to preceding events in the cell cycle. For instance, the alteration of key genes such as cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p21 are mechanistic hallmarks that can lead to an arrest in the G1 phase of the cell cycle. nih.gov This G1 arrest prevents the cell from entering the S phase (DNA synthesis), effectively halting proliferation and creating a window for DNA repair mechanisms or, if the damage is too severe, for the initiation of programmed cell death. nih.gov The p53 tumor suppressor protein is a key regulator of the G1 checkpoint, and its activation can lead to the transcription of p21, thereby inhibiting the cyclin D/Cdk4/6 complexes that are necessary for G1/S transition. nih.gov Therefore, it is plausible that the cytotoxic effects of compounds like this compound involve the modulation of these pathways, leading to cell cycle arrest.
Apoptosis Induction Pathways
A significant body of research has focused on the apoptosis-inducing capabilities of 3,5-diaryl-1,2,4-oxadiazoles. These compounds have been identified through cell-based screening assays as potent inducers of programmed cell death, showing selectivity for tumor cells over non-malignant cells. nih.gov The mechanism involves the alteration of signal transduction pathways that converge on the activation of caspases, the executive enzymes of apoptosis.
Expression profiling of cancer cells treated with lead compounds from this series revealed changes in several key genes that regulate apoptosis and cell survival. nih.gov This includes the modulation of factors involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The identification of specific molecular targets for this class of compounds, such as Tail-Interacting Protein 47 (TIP47), further elucidates the pathway. Down-regulation of TIP47 has been shown to produce a similar apoptotic profile to that of compound treatment, suggesting that the interaction of the 1,2,4-oxadiazole core with this protein is a critical initiating event. nih.gov This ultimately leads to the activation of the apoptotic cascade, making this class of compounds promising candidates for anticancer drug development. nih.govnih.gov
Antimicrobial Mode of Action Investigations
The 1,2,4-oxadiazole nucleus is a recognized pharmacophore in the development of new antimicrobial agents. While the precise mode of action for this compound is not definitively established, studies on related derivatives provide valuable clues. A series of novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones demonstrated notable in-vitro antibacterial activity against a panel of both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. nih.gov
The antimicrobial efficacy of oxadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. While some related 1,3,4-oxadiazole compounds were initially thought to target the trans-translation pathway, a crucial rescue system for stalled ribosomes in bacteria, further studies have indicated that they may act on various other cellular pathways. researchgate.net The broad spectrum of activity suggests that these compounds might disrupt fundamental processes common to different bacterial species, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the 2-chlorophenyl group in the target compound could facilitate its passage through the bacterial cell membrane, allowing it to reach and interact with intracellular targets. Further mechanistic studies are required to pinpoint the specific enzymes or pathways inhibited by this particular subclass of 1,2,4-oxadiazoles.
Antifungal Mode of Action Investigations
Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as effective antifungal agents. A prominent mode of action proposed for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the citric acid cycle and the electron transport chain. mdpi.comnih.govnih.gov SDH is vital for fungal respiration and energy metabolism, making it an attractive target for antifungal drug development.
Research on novel 1,2,4-oxadiazole derivatives containing amide fragments has shown excellent activity against plant pathogenic fungi like Sclerotinia sclerotiorum. mdpi.comnih.gov The lead compounds from these studies exhibited potent inhibition of SDH. Molecular docking simulations have supported these findings, illustrating how the 1,2,4-oxadiazole scaffold can fit into the active site of the SDH enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govnih.gov This interaction blocks the enzyme's normal function, leading to a disruption of cellular respiration and ultimately causing fungal cell death. The structural features of this compound, with its aromatic and heterocyclic rings, are consistent with the requirements for binding to the SDH active site, suggesting this is a highly probable mechanism for its antifungal effects.
Identification of Specific Molecular Targets
Identifying the precise molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential. For the 3-aryl-1,2,4-oxadiazole class, a combination of modern chemical biology and proteomics techniques has been employed to successfully identify specific cellular binding partners.
Target Validation through High-Throughput Screening (HTS)
High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. chapman.edu For the 1,2,4-oxadiazole class, HTS approaches have been instrumental. For example, a cell and chemical genetics-based screening assay was pivotal in first identifying the 3,5-diaryl-oxadiazole series as potent inducers of apoptosis. nih.gov
Furthermore, virtual and in-vitro screening methods have successfully identified 1,2,4-oxadiazole derivatives as inhibitors of various other targets, such as the human 20S proteasome and enzymes involved in the eicosanoid biosynthesis pathway (e.g., COX-1, 5-LO). nih.govnih.gov These screening campaigns validate the versatility of the 1,2,4-oxadiazole scaffold in interacting with diverse biological targets. While a specific HTS campaign leading to this compound is not detailed, the use of such screening paradigms is the standard and validated approach for identifying the initial biological activities of this chemical class.
Photoaffinity Labeling and Proteomics Approaches
Photoaffinity labeling (PAL) is a powerful technique used to identify direct binding partners of a small molecule within a complex biological system, such as a whole cell or cell lysate. nih.gov This method involves chemically modifying the compound of interest (the "bait") to include a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any protein it is bound to at that moment. nih.govmdpi.com
This exact approach was successfully used to elucidate the molecular target of the apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series. nih.gov By creating a photoaffinity probe based on the oxadiazole scaffold, researchers were able to covalently trap its cellular binding partner. Following cross-linking, the tagged protein was isolated and identified using mass spectrometry-based proteomics. This sophisticated chemical proteomics strategy led to the identification of Tail-Interacting Protein 47 (TIP47) , an insulin-like growth factor-II receptor binding protein, as the specific molecular target. nih.gov Further experiments confirmed that the downregulation of TIP47 using small interfering RNA (siRNA) mimicked the apoptotic effects of the oxadiazole compounds, validating it as the functionally relevant target. This discovery provides a clear molecular basis for the observed anticancer activity of this compound class. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The advancement of synthetic organic chemistry presents a significant opportunity to refine and innovate the production of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol and its derivatives. Traditional synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes, which can require multiple steps and harsh conditions. chim.itmdpi.com Emerging research avenues are focused on developing more efficient, cost-effective, and environmentally benign synthetic protocols.
| Methodology | Description | Potential Advantages for Future Synthesis | Reference |
|---|---|---|---|
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower cost. | nih.govmatilda.science |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid and uniform heating. | Drastically reduced reaction times, higher yields, and purities. | nih.govnih.gov |
| Green Catalysis (e.g., Graphene Oxide) | Employs environmentally benign, often metal-free, heterogeneous catalysts. | Sustainability, catalyst reusability, milder reaction conditions. | nih.gov |
| Oxidative Cyclization | Forms the heterocyclic ring through an oxidative coupling process. | Access to novel derivatives under mild conditions, avoids pre-functionalized starting materials. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new chemical entities based on the this compound scaffold. These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential off-target effects of novel compounds before they are synthesized. nih.govasianpubs.org
Future research will leverage AI/ML for several key purposes:
Virtual Screening: High-throughput virtual screening of large compound libraries can identify novel derivatives with a high probability of interacting with a specific biological target. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the 1,2,4-oxadiazole (B8745197) core, optimized for desired properties such as high potency and selectivity.
ADMET Prediction: In silico ADMET profiling allows for the early identification of candidates with poor drug-like properties, reducing the failure rate in later stages of drug development. nih.govchemmethod.com
Molecular Dynamics Simulations: These simulations can provide detailed insights into the binding interactions between a designed compound and its protein target, helping to refine the molecular structure for improved affinity and stability. nih.gov
This computational-first approach will accelerate the discovery process, reduce costs associated with synthesizing and testing ineffective compounds, and enable the creation of more effective and safer therapeutic agents. nih.gov
| Computational Tool/Method | Application in Compound Design | Potential Impact | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Prioritizes compounds for synthesis; guides structural modifications for improved binding. | mdpi.comnih.gov |
| Machine Learning (QSAR) | Develops quantitative structure-activity relationship models to predict biological activity. | Rapidly screens virtual libraries; identifies key structural features for activity. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex. | Confirms binding modes; provides insights into the dynamic nature of the interaction. | nih.gov |
| In Silico ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Early elimination of candidates with poor drug-like properties, reducing late-stage attrition. | nih.govasianpubs.org |
Discovery of Undiscovered Biological Targets and Mechanisms
While the 1,2,4-oxadiazole scaffold is present in compounds with known activities against targets like tumors and microbes, the full spectrum of biological targets for this compound remains largely unexplored. chim.ittandfonline.com A significant future direction is the use of advanced chemical biology and proteomic techniques to identify novel protein binding partners and elucidate new mechanisms of action.
Phenotypic screening, where compounds are tested for their effects on cell models without a preconceived target, can reveal unexpected therapeutic potential. Once a desired phenotype is observed, modern target deconvolution strategies can be employed. Techniques such as affinity-based protein profiling (AfBPP), where a modified version of the compound is used as a "bait" to pull down its binding partners from cell lysates, are powerful tools for this purpose. rsc.orgnih.gov Other emerging methods include:
Drug Affinity Responsive Target Stability (DARTS): This technique identifies target proteins based on their stabilization against protease degradation upon ligand binding, without requiring modification of the small molecule. acs.org
Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to drug binding across a whole cell or lysate.
Applying these unbiased approaches to this compound could uncover entirely new therapeutic applications, moving beyond its predicted activities and potentially identifying first-in-class mechanisms. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with chlorophenyl-substituted precursors. Key steps include:
- Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to stabilize the oxadiazole ring .
- Substitution : Introduce nucleophiles (e.g., amines) under basic conditions (e.g., NaOH/DMF) to modify the chlorophenyl group .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperatures (60–80°C) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substituent positions .
- X-Ray Diffraction : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For example, a related oxadiazole derivative (5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole) was resolved with a 0.78 Å resolution, highlighting planar geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Comparative Assays : Use standardized in vitro models (e.g., COX-II inhibition assays) to replicate conflicting studies. For example, analogs with fluorophenyl groups showed variable IC₅₀ values due to assay conditions (e.g., pH, cell lines) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in bioactivity datasets. Cross-reference with structural data (e.g., electron-withdrawing substituents reduce COX-II affinity) .
Q. How to design experiments to study the interaction of this compound with biological targets?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GABAₐ or kinase targets). Pre-incubate compounds at 37°C in PBS buffer to mimic physiological conditions .
- Mutagenesis Studies : Engineer receptor mutants (e.g., COX-II T90A) to identify critical binding residues. Compare inhibition kinetics with wild-type receptors .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2ZW) to predict binding modes. Focus on π-π stacking between the chlorophenyl group and hydrophobic receptor pockets .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (LOOCV) to prioritize analogs for synthesis .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound analogs?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. For example, sodium carboxylate derivatives show 10× higher solubility in aqueous buffers than neutral analogs .
- Crystallinity Effects : Compare amorphous vs. crystalline forms via powder X-ray diffraction (PXRD). Amorphous phases often exhibit higher apparent solubility .
Experimental Design for Mechanistic Studies
Q. How to elucidate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Use LC-MS/MS to quantify parent compound degradation over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms with fluorescent substrates. Calculate IC₅₀ values to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
